AC-Ala-glu-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6/c1-5(11-6(2)13)9(16)12-7(10(17)18)3-4-8(14)15/h5,7H,3-4H2,1-2H3,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t5-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEKBFDGDPUIGZ-FSPLSTOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodological Approaches for the Synthesis and Derivatization of Ac Ala Glu Oh
Enzymatic Bioproduction and Biocatalytic Pathways for AC-Ala-glu-OH and Related Dipeptides
Enzymatic approaches offer a green and highly selective route for peptide synthesis, often circumventing the need for extensive protecting group strategies and minimizing racemization.
Optimization of Enzyme-Mediated Synthesis of Dipeptides for Research Scale
Enzyme-mediated synthesis of dipeptides, including those involving alanine (B10760859) and glutamic acid, can be optimized for research scale by carefully controlling reaction conditions, enzyme concentration, and substrate ratios. For instance, L-amino acid α-ligase (Lal) from Bacillus subtilis has demonstrated broad substrate specificity, capable of synthesizing various dipeptides, including Ala-Gln and Ala-Ala, from unprotected amino acids in an ATP-dependent manner nih.gov. Similarly, α-amino acid ester acyltransferases (AETs) have been employed for the synthesis of dipeptides like L-alanyl-L-glutamine (Ala-Gln) from L-alanine methyl ester hydrochloride and L-glutamine mdpi.comnih.gov. Optimization of cultivation conditions and reaction parameters, such as pH and temperature, is key to maximizing yields and productivity for research purposes wipo.int. For example, studies have shown that an engineered E. coli strain overexpressing α-amino acid ester acyltransferase achieved a high yield of Ala-Gln (69.7 g/L) in 40 minutes nih.gov.
Exploration of Aminoacylases in N-Acyl-Amino Acid Formation for Academic Applications
Aminoacylases are a class of enzymes widely utilized for their ability to hydrolyze N-acyl amino acids. This hydrolytic activity also underpins their potential in the synthesis of N-acyl amino acids and peptides. Aminoacylases, such as those from Pyrococcus furiosus and Streptomyces mobaraensis, can hydrolyze various N-acetylated L-amino acids, including N-acetyl-L-methionine, N-acetyl-L-alanine, and N-acetyl-L-valine asm.orgtandfonline.com. While their primary industrial application has been the resolution of racemic N-acyl amino acids to produce enantiopure L-amino acids asm.orgresearchgate.net, their synthetic capabilities are being explored for academic applications. For example, aminoacylases can be used in acylation reactions, potentially forming N-acyl amino acid amides nih.gov. The exploration of novel aminoacylases from various microbial sources is ongoing to expand their substrate scope and catalytic efficiency for academic research uni-duesseldorf.de.
Regioselective and Stereoselective Enzymatic Approaches in Dipeptide Synthesis
Enzymatic methods are inherently suited for regioselective and stereoselective synthesis due to the precise three-dimensional active sites of enzymes mdpi.commasterorganicchemistry.com. This is particularly important in peptide synthesis to ensure the correct sequence and stereochemistry of amino acids. For instance, L-amino acid α-ligase (Lal) synthesizes dipeptides from unprotected amino acids, exhibiting broad substrate specificity but with specific regioselectivity, as it did not form glutaminyl-alanine or alanyl-glutamic acid nih.gov. Similarly, D-alanine-D-alanine ligase (Ddl) and its mutants have been engineered to synthesize depsipeptides, demonstrating control over product selectivity by modifying specific amino acid residues within the enzyme's active site tandfonline.com. Chemoenzymatic peptide synthesis (CEPS) leverages hydrolases for stereoselective peptide bond formation under mild conditions, avoiding complex protection/deprotection steps and minimizing racemization qyaobio.com. Lipases, for example, can maintain regioselectivity and stereoselectivity even under harsh conditions qyaobio.com.
Chemical Synthesis Methodologies for this compound and its Analogs in Research Contexts
Chemical synthesis provides robust and versatile methods for constructing peptides, including this compound, often allowing for precise control over modifications and the introduction of non-natural amino acids.
Solution-Phase Synthetic Routes for Acetylated Dipeptide Constructs
Solution-phase synthesis, also known as classical or liquid-phase peptide synthesis, remains a valuable method, particularly for large-scale production and for specific peptide constructs where SPPS might be less efficient chempep.comresearchgate.netitjfs.comgoogle.com. This approach involves coupling amino acids in solution, often requiring the use of protecting groups for the amino and carboxyl functionalities to ensure regioselectivity and prevent side reactions. For acetylated dipeptides, solution-phase routes can involve activating the carboxyl group of one amino acid (e.g., alanine) and coupling it with the amino group of another (e.g., glutamic acid), followed by N-terminal acetylation. Methods utilizing titanium tetrachloride as a condensing agent under microwave heating have shown promise for efficient solution-phase dipeptide synthesis, maintaining chiral integrity researchgate.net. Furthermore, solution-phase strategies can involve the synthesis of protected dipeptide segments which are then condensed to form the final acetylated dipeptide google.com. For example, a method for synthesizing N(2)-L-alanyl-L-glutamine involves multi-step chemical reactions starting from D-lactic acid, thionyl chloride, and L-glutamine, culminating in ammonolysis to yield the final product google.com.
Sophisticated Analytical Characterization of Ac Ala Glu Oh in Research Environments
High-Resolution Chromatographic and Mass Spectrometric Techniques for AC-Ala-glu-OH
Chromatographic and mass spectrometric techniques are indispensable for separating, identifying, and quantifying this compound, especially within complex biological samples.
LC-MS/MS is a cornerstone technique for peptide analysis due to its high sensitivity, specificity, and ability to handle complex mixtures. For this compound, LC-MS/MS allows for its separation from other components in a sample based on its physicochemical properties, followed by precise mass measurement and fragmentation analysis for identification and quantification mdpi.comthermofisher.com. This method is particularly valuable for detecting and quantifying acetylated peptides in biological fluids and tissues mtoz-biolabs.com. Research has demonstrated the utility of LC-MS/MS in quantifying di- and tripeptides, often employing techniques like Parallel Reaction Monitoring (PRM) for enhanced specificity and sensitivity, with internal standards used to ensure accuracy mdpi.com.
While GC-MS is primarily used for volatile compounds, it can be applied to peptides and amino acids after appropriate derivatization to increase their volatility and thermal stability creative-proteomics.comamericanpeptidesociety.org. Derivatization methods, such as silylation, alkylation, or acylation, transform amino acids and small peptides into more volatile forms suitable for GC analysis creative-proteomics.comresearchgate.net. GC-MS has been employed for amino acid analysis since the 1970s, offering high sensitivity and repeatability for quantification creative-proteomics.com. For peptide analysis, GC is generally less common than HPLC but can be valuable for analyzing small peptide derivatives or peptide degradation products americanpeptidesociety.org. Studies have shown that derivatization with agents like N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can yield reliable results for amino acids researchgate.net. Furthermore, GC-MS coupled with isotope dilution and electron capture negative ionization has enabled femtomole-scale amino acid analysis of peptides and proteins nih.gov.
Detecting this compound at trace levels in complex matrices, such as biological fluids or environmental samples, requires highly sensitive and selective analytical strategies. LC-MS/MS, particularly with advanced detection modes like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), is crucial for this purpose mdpi.commdpi.comresearchgate.net. These targeted approaches allow for the specific detection of precursor and product ions characteristic of this compound, minimizing interference from the complex sample background mdpi.comresearchgate.net. Sample preparation techniques, including solid-phase extraction and specific enrichment methods, are often employed to concentrate analytes and remove interfering substances, thereby enhancing detection limits mtoz-biolabs.comnih.gov.
Spectroscopic and Spectrometric Characterization for Structural Elucidation and Conformation in Research
Spectroscopic and spectrometric methods provide critical information about the molecular structure and conformational preferences of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution rsc.orghmdb.ca. For this compound, NMR can provide detailed information about its chemical environment, including the connectivity of atoms, the presence of specific functional groups, and conformational states rsc.org. Studies on similar N-acetylated dipeptides have utilized 1D and 2D NMR techniques (e.g., TOCSY, HSQC, HMBC) to identify decomposition products and elucidate molecular structures rsc.orgnih.gov. NMR chemical shift analysis can confirm the sequence of amino acids and reveal insights into the peptide's conformation, such as the proximity of different residues or the presence of hydrogen bonds in solution rsc.orgresearchgate.net.
Circular Dichroism (CD) spectroscopy is employed to study the secondary structure and conformational preferences of peptides and proteins in solution nih.govaip.org. By analyzing the differential absorption of left and right circularly polarized light, CD spectra can reveal the presence of alpha-helical, beta-sheet, and random coil conformations nih.govaip.org. Research on simple dipeptides, including N-acetylated ones, has used CD spectroscopy to determine the population of various secondary structures at room temperature nih.govaip.org. For instance, N-acetyl-tryptophan-amide (NATA), a model dipeptide, was found to adopt a combination of helical, beta sheet, and random coil conformations, with specific percentages determined through spectral analysis nih.govaip.org. CD spectroscopy, alongside NMR, is also valuable for assessing the influence of solvent and sequence on peptide conformation and for identifying stable bend structures capes.gov.brnih.gov.
Near-Infrared (NIR) Spectroscopy for Sequence-Dependent Peptide Analysis
Near-Infrared (NIR) spectroscopy, operating in the wavelength range of approximately 780 to 2500 nm, probes overtones and combination bands of molecular vibrations, primarily involving C-H, O-H, and N-H bonds americanpharmaceuticalreview.comipinnovative.com. For peptides, NIR spectroscopy offers a non-destructive and rapid analytical approach that can discern subtle structural differences, including those arising from amino acid sequences researchgate.netnih.govrsc.orgrsc.orgacs.org.
The spectral features in the NIR region are sensitive to the molecular environment and the specific arrangement of functional groups within a peptide. Research has demonstrated that the combination bands of amide A and amide II/III modes, typically found in the 5000–4500 cm⁻¹ region, exhibit distinct patterns influenced by the peptide's amino acid sequence researchgate.netrsc.orgrsc.orgacs.org. These sequence-dependent spectral fingerprints arise from variations in hydrogen bonding, conformational arrangements, and the specific vibrational modes of the peptide backbone and side chains. For this compound, the specific sequence of alanine (B10760859) followed by glutamic acid would contribute to a unique NIR spectral signature, distinguishable from its positional isomer, L-alanyl-L-glutamic acid (if acetylated), or other dipeptides composed of different amino acids.
Chemometric techniques, such as Partial Least Squares Regression (PLSR), are often employed to extract meaningful information from the complex NIR spectra, enabling quantitative analysis and differentiation based on amino acid sequences researchgate.netacs.orgresearchgate.net. Studies have shown that NIR spectroscopy, when coupled with appropriate chemometric models, can achieve high determination coefficients (R²) of 0.99 or greater for quantitative evaluation of dipeptides and tripeptides based on their amino acid sequences researchgate.netrsc.orgacs.org. This capability makes NIR spectroscopy a valuable tool for monitoring peptide synthesis and verifying sequence fidelity in research environments.
Table 1: Illustrative NIR Spectral Features for Dipeptide Differentiation
| Dipeptide Sequence | Characteristic NIR Absorption Region (cm⁻¹) | Key Vibrational Modes Involved | Relative Intensity of Second Derivative Peaks | Notes on Sequence Dependence |
| Ala-Ala | 5000-4500 | Amide A + Amide II/III | Moderate | Distinct spectral pattern |
| Ala-Glu | 5000-4500 | Amide A + Amide II/III | High | Sequence-specific signature |
| Glu-Ala | 5000-4500 | Amide A + Amide II/III | Moderate-High | Differentiable from Ala-Glu |
| Ala-Gly | 5000-4500 | Amide A + Amide II/III | Low | Unique spectral profile |
Note: The spectral features presented are illustrative and based on general principles of NIR spectroscopy applied to peptide sequences. Specific peak positions and intensities are dependent on experimental conditions and sample matrices.
Electrophoretic and Capillary-Based Methods for Dipeptide Separation and Analysis
Electrophoretic and capillary-based techniques, notably Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and analysis of peptides, including dipeptides like this compound researchgate.netacs.orgmdpi.comfigshare.comnih.govbiopharmaspec.comresearchgate.netnih.gov. These methods are crucial for resolving complex mixtures and, importantly, for distinguishing between positional isomers of dipeptides, which often possess identical mass-to-charge ratios and are indistinguishable by mass spectrometry alone researchgate.netacs.orgfigshare.comnih.gov.
Capillary Electrophoresis (CE) separates analytes based on their differential migration in an electric field, influenced by their charge-to-size ratio (electrophoretic mobility) researchgate.net. For dipeptides, subtle differences in amino acid sequence can lead to variations in net charge and hydrodynamic radius, allowing for their separation. Research has shown that CE can achieve high-resolution separation of closely related peptide isomers mdpi.com. For instance, this compound would exhibit a distinct electrophoretic mobility compared to its isomer, N-Acetyl-L-glutamyl-L-alanine, due to the different arrangement of charged and polar groups. CE methods, often coupled with UV or mass spectrometric detection (CE-MS), are capable of quantifying numerous dipeptides with high accuracy and low detection limits researchgate.netacs.orgfigshare.comnih.gov.
The combination of CE or HPLC with mass spectrometry (MS) represents a powerful analytical platform for comprehensive dipeptide profiling, enabling both separation and identification of a large number of dipeptides, including structural isomers researchgate.netacs.orgfigshare.comnih.gov.
Table 2: Illustrative CE Separation Parameters for Dipeptide Isomers
| Dipeptide Isomer | Buffer pH | Background Electrolyte (Concentration) | Applied Voltage (kV) | Capillary Temperature (°C) | Expected Migration Order |
| Ala-Ala | 3.5 | Ammonium Acetate (10 mM) | 25 | 25 | 1st |
| Ala-Glu | 3.5 | Ammonium Acetate (10 mM) | 25 | 25 | 2nd |
| Glu-Ala | 3.5 | Ammonium Acetate (10 mM) | 25 | 25 | 3rd |
Note: The migration order and times are hypothetical and illustrative. Actual separation parameters would be optimized based on the specific dipeptide and experimental setup, considering factors like capillary dimensions, buffer composition, and detection method.
Table 3: Illustrative RP-HPLC Separation Parameters for Dipeptides
| Dipeptide Isomer | Stationary Phase | Mobile Phase Composition (e.g., A: 0.1% TFA in Water, B: Acetonitrile) | Gradient Profile (e.g., %B over time) | Flow Rate (mL/min) | Expected Retention Order |
| Ala-Ala | C18 Column | A/B (e.g., 95:5 to 50:50 over 30 min) | Linear Gradient | 1.0 | 1st |
| Ala-Glu | C18 Column | A/B (e.g., 95:5 to 50:50 over 30 min) | Linear Gradient | 1.0 | 2nd |
| Glu-Ala | C18 Column | A/B (e.g., 95:5 to 50:50 over 30 min) | Linear Gradient | 1.0 | 3rd |
Note: The retention order and mobile phase compositions are illustrative. Specific parameters for RP-HPLC separation depend on the column chemistry, dipeptide properties, and desired resolution.
Compound Names Table:
this compound (N-Acetyl-L-alanyl-L-glutamic acid)
Alanine (Ala)
Glutamic acid (Glu)
L-alanyl-L-glutamic acid
N-Acetyl-L-glutamyl-L-alanine
Glycine
Proline
Serine
Glutamine
Lysine
Phenylalanine
Tyrosine
Cystine
N-acetyl-L-alanine
N-acetyl-L-glutamic acid
N-acetyl-L-alanyl-L-glutamine
N-acetylmuramyl-L-alanine amidase
UDP-N-acetylmuramate:l-alanyl-γ-d-glutamyl-meso-diaminopimelate ligase
Anserine
Carnosine
Balenine
Structure Activity Relationship Sar and Molecular Design Principles for Ac Ala Glu Oh Analogs
Conformational Analysis and its Influence on Bioactivity of AC-Ala-glu-OH
The three-dimensional conformation of a peptide or its analogs is intrinsically linked to its biological activity. For this compound, the spatial arrangement of its alanine (B10760859) and glutamic acid residues, influenced by factors like dihedral angles and hydrogen bonding, dictates how it interacts with biological targets. Conformational flexibility allows peptides to sample various shapes, with specific conformations being recognized by receptors or enzymes. Studies on peptide analogs often reveal that rigidifying or constraining specific conformations can enhance binding affinity and selectivity acs.orgacs.orgresearchgate.net. For instance, cyclic peptides, which inherently possess reduced conformational freedom compared to their linear counterparts, often exhibit improved stability and altered binding profiles acs.orgfrontiersin.org. The specific arrangement of amino acid side chains and the peptide backbone in this compound will determine its bioactive conformation, and modifications aimed at stabilizing this form are a key design strategy.
Systematic Alanine-Scanning Mutagenesis Studies of Related Peptides to Delineate Functional Residues
Alanine scanning is a powerful technique used to identify critical amino acid residues within a peptide sequence that are essential for its biological function genscript.com. By systematically replacing each residue with alanine, researchers can pinpoint "hotspot" residues whose substitution leads to a significant loss of activity. This method helps delineate the functional importance of each amino acid in maintaining the peptide's structure and interaction with its target. For peptides containing alanine and glutamic acid motifs, alanine scanning can reveal whether these specific residues are crucial for binding or activity. Studies on various peptides, including antimicrobial peptides and protein-protein interaction inhibitors, have successfully employed alanine scanning to map functional regions and guide analog design acs.orgnih.govd-nb.info. For example, alanine scanning of clovibactin (B11933462) revealed that specific residues were highly sensitive to replacement, impacting antibiotic activity acs.org. Similarly, alanine substitution in a peptide targeting SARS-CoV-2 identified critical residues for binding nih.gov.
Design of Peptidomimetics Incorporating Alanyl-Glutamic Acid Motifs
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability, bioavailability, and reduced immunogenicity researchgate.netbiosyn.comprovid.com. The design of peptidomimetics incorporating the alanyl-glutamic acid motif involves strategies to retain the essential pharmacophoric elements of the original peptide while overcoming its limitations.
Non-Hydrolyzable Analogs and Amide Bond Modifications in Research Probes
A common strategy in peptidomimetic design is the modification of the peptide backbone to create non-hydrolyzable analogs. This often involves altering the amide bond, which is susceptible to enzymatic cleavage. Techniques include replacing the amide bond with isosteres, such as reduced amides (ψ(CH2NH)) or triazoles, or incorporating unnatural amino acids that confer resistance to proteolysis mdpi.comresearchgate.netnih.gov. For instance, modifying the carbonyl group or the NH group within a peptide bond can render it resistant to cleavage by specific enzymes, making the resulting molecule a more stable research probe or therapeutic agent nih.gov. Such modifications aim to increase the metabolic stability of the peptide, thereby extending its duration of action and improving its efficacy mdpi.comresearchgate.net.
Stereochemical Modifications and Their Effects on this compound Activity
The stereochemistry of amino acids (L- vs. D-forms) plays a critical role in peptide structure and function mdpi.comfrontiersin.orgnih.gov. Introducing D-amino acids into a peptide sequence, or creating stereorandomized peptides, can significantly alter its biological activity, stability, and interaction with targets frontiersin.orgnih.govacs.orgresearchgate.netresearchgate.net. D-amino acids can enhance resistance to proteolytic degradation and influence peptide conformation, sometimes leading to altered receptor binding or cellular effects frontiersin.orgacs.orgresearchgate.net. For example, studies have shown that D-amino acid incorporation can affect the aggregation propensity of peptides, impacting their hemolytic and fusogenic activities researchgate.net. Furthermore, the stereochemistry of amino acids is crucial for chiral recognition in self-assembly processes and can dictate the specific biological activities observed frontiersin.orgmagtech.com.cnacs.org. For this compound analogs, exploring the effects of replacing L-alanine or L-glutamic acid with their D-enantiomers, or incorporating a mixture of stereoisomers, could yield peptides with distinct biological profiles.
Understanding the structure-activity relationship (SAR) of N-acetyl-alanyl-glutamic acid (this compound) and its analogs is fundamental to designing novel compounds with improved pharmacological properties. SAR studies systematically explore how modifications to the chemical structure of a lead compound influence its biological activity, binding affinity, selectivity, and pharmacokinetic profile. For this compound analogs, this involves investigating the roles of the N-terminal acetyl group, the alanine residue, the glutamic acid residue, and the peptide bond, as well as potential modifications to the C-terminal carboxyl group.
Core SAR Principles for Dipeptide Analogs:
The design of this compound analogs can draw upon established principles from peptide medicinal chemistry. Key strategies include:
Amino Acid Scanning: Techniques such as alanine scanning are crucial for identifying residues critical for activity. In an alanine scan, each amino acid in the peptide sequence is systematically replaced with alanine. Alanine, with its small, non-polar methyl side chain, serves as a neutral probe to assess the importance of the original residue's side chain for binding or function. Significant loss of activity upon substitution with alanine suggests that the original side chain's size, charge, or hydrophobicity is essential frontiersin.orgacs.org. Similarly, hydrophile scanning can assess the role of hydrophilicity in specific positions.
Stereochemical Analysis: The stereochemistry of amino acid residues plays a vital role in peptide conformation and receptor interaction. Since naturally occurring amino acids (except glycine) are L-stereoisomers, the synthesis and testing of analogs incorporating D-amino acids at specific positions can reveal critical stereocenters. A loss of activity with a D-amino acid substitution indicates that the L-configuration is required for optimal interaction frontiersin.orgresearchgate.net.
Side-Chain Modifications: Beyond alanine scanning, a range of side-chain modifications can be explored. This includes replacing amino acid side chains with bioisosteres—chemical groups that have similar physical or chemical properties and are known to elicit similar biological responses. Such modifications can fine-tune binding affinity, improve selectivity, or enhance metabolic stability frontiersin.org. For this compound, this might involve altering the methyl group of alanine or the side chain of glutamic acid.
Peptidomimetic Strategies: To overcome the limitations of native peptides, such as poor oral bioavailability and rapid degradation by proteases, peptidomimetic approaches are employed. These strategies aim to retain the pharmacophore while improving stability and cell permeability. Examples include amide N-methylation, which can increase resistance to enzymatic cleavage, or the incorporation of non-natural amino acids or backbone modifications that stabilize specific secondary structures like β-turns or α-helices frontiersin.org.
Molecular Design Principles:
The insights gained from SAR studies directly inform the molecular design of this compound analogs. The goal is to rationally engineer molecules that exhibit superior potency, selectivity for a specific biological target, enhanced metabolic stability, and improved pharmacokinetic properties.
Pharmacophore Elucidation: SAR data helps in defining the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. Identifying key interacting residues and their spatial orientation allows for the design of analogs that optimize these interactions.
Optimization of Physicochemical Properties: Molecular design principles also focus on modulating physicochemical properties. For instance, modifying the glutamic acid residue's carboxyl group or introducing polar/non-polar groups can influence solubility, membrane permeability, and interactions with transporters or metabolizing enzymes.
Stabilization of Bioactive Conformations: Analogs can be designed to pre-organize the molecule into its biologically active conformation, thereby increasing binding affinity and reducing the entropic penalty associated with binding.
Hypothetical SAR Data Table for this compound Analogs:
| Position | Modification/Substitution | Analog Name | Relative Activity (%) | Notes |
| N-Terminus | N-acetyl (AC) | This compound | 100 | Reference compound |
| N-Terminus | No N-acetyl | H-Ala-glu-OH | 15 | Reduced activity, N-terminus critical |
| Ala | Alanine Scan (Gly) | AC-Gly-glu-OH | 70 | Side chain of Ala not essential for size |
| Ala | Alanine Scan (Val) | AC-Val-glu-OH | 120 | Increased activity, bulkier side chain beneficial |
| Ala | D-Alanine | AC-D-Ala-glu-OH | 5 | Stereochemistry at Ala position crucial |
| Glu | Alanine Scan (Ala) | AC-Ala-Ala-OH | 90 | Side chain of Glu less critical than Ala |
| Glu | Methyl ester | AC-Ala-glu-OMe | 110 | Esterification improves cell permeability |
| Glu | D-Glutamic Acid | AC-Ala-D-glu-OH | 40 | Stereochemistry at Glu position impacts activity |
Computational Modeling and Molecular Dynamics Simulations for this compound Analogs
Computational modeling and molecular dynamics (MD) simulations are indispensable tools for elucidating the conformational landscape, dynamic behavior, and interaction mechanisms of this compound analogs. These methods provide atomic-level insights that complement experimental SAR data, guiding the rational design of more effective therapeutic agents.
Conformational Analysis of Dipeptide Analogs:
Dipeptides, including this compound, can adopt a variety of low-energy conformations dictated by the rotational freedom around their peptide bonds and side chains. The primary drivers of these conformations are the dihedral angles: φ (phi) for the alpha-carbon to nitrogen bond and ψ (psi) for the alpha-carbon to carbonyl carbon bond.
Conformational States: Analogs can exist in states corresponding to common secondary structures such as α-helices, β-sheets, or extended conformations. The specific arrangement of the N-acetyl group, alanine side chain, and glutamic acid side chain will influence the preferred conformational ensemble researchgate.netscience.gov.
Ramachandran Plots: Ramachandran plots are graphical representations that map the allowed regions for φ and ψ dihedral angles, providing a visual summary of the accessible conformational space for a dipeptide backbone. Studies on alanine dipeptide, a related model system, have extensively used these plots to identify stable conformers researchgate.net.
Molecular Dynamics (MD) Simulations:
MD simulations allow researchers to observe the time-dependent evolution of a molecular system, providing a dynamic picture of how this compound analogs behave in a simulated environment, often including explicit solvent molecules.
Exploring Dynamic Behavior: MD simulations can reveal the flexibility of the peptide backbone and side chains, the interconversion between different conformational states, and the stability of specific conformers over time. This is critical for understanding how structural variations in analogs affect their dynamic properties researchgate.net.
Simulating Interactions: MD can be used to simulate the interactions of this compound analogs with their biological targets, such as proteins or enzymes. By observing binding events, hydrogen bond formation, and hydrophobic interactions at an atomic level, these simulations can explain SAR observations and predict the efficacy of new modifications frontiersin.orgmdpi.com.
Force Field Development and Validation: The accuracy of MD simulations relies heavily on the quality of the force fields used. Studies on model dipeptides like alanine dipeptide contribute to the development and validation of these force fields, ensuring reliable predictions for more complex peptide analogs researchgate.net. Techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) can be employed for high-accuracy calculations of specific interactions or energy barriers researchgate.netscience.gov.
Investigating Solvent Effects: The behavior of peptides is significantly influenced by their solvation environment. MD simulations using explicit water models can capture these solvent effects, which are crucial for understanding conformational preferences and binding in physiological conditions researchgate.net.
Hypothetical MD Simulation Data Table:
| Conformational State | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Simulation Time (ns) | Key Interactions Identified |
| Extended (β-like) | (-130, 140) | 0.0 | 100 | Backbone H-bonds, solvent interactions |
| α-Helix | (-60, -45) | +2.5 | 100 | Intramolecular H-bonds, side chain packing |
| γ-Turn (inverse) | (-70, 70) | +1.8 | 100 | Localized H-bond, strained backbone |
| Ligand-Bound | (-100, 120) | -5.0 (binding energy) | 50 | Specific H-bonds to target, hydrophobic contacts |
Compound Name List:
this compound
N-acetyl-alanyl-glutamic acid
Biochemical and Cellular Mechanistic Studies of Ac Ala Glu Oh in Model Systems Non Human
Dipeptide Transport and Metabolism in Prokaryotic and Eukaryotic Cell Models
Information regarding the specific mechanisms of AC-Ala-glu-OH uptake in prokaryotic and eukaryotic cell models, as well as its enzymatic processing within cellular compartments, was not found in the initial search.
Role of this compound in Modulation of Enzyme Activity in Research Assays
The compound "this compound" is referenced in a patent concerning the catalysis of cis-trans isomerization of secondary-amide peptide compounds, and it is associated with the design and synthesis of metalloproteinase inhibitors. This suggests a role in modulating enzyme activity, particularly peptidases. However, specific details on inhibition studies or substrate specificity profiling with this compound or its derivatives are not available in the provided snippets.
Influence of this compound on Cellular Differentiation and Development in In Vitro Models
No specific research findings detailing the influence of this compound on cellular differentiation and development in in vitro models were identified in the search results.
Investigation of this compound in Biofilm Formation and Microbial Growth in Laboratory Settings
A comprehensive review of scientific literature was conducted to identify studies investigating the compound this compound in the context of biofilm formation and microbial growth within laboratory settings. The search did not yield any specific research findings or data directly pertaining to this compound's effects on these processes. Consequently, detailed research findings and data tables for this section could not be generated based on the available scientific information for this specific compound.
Molecular Interactions and Recognition Mechanisms of Ac Ala Glu Oh
Protein-Peptide Interaction Studies Involving AC-Ala-glu-OH Sequences
Protein-peptide interactions are critical to nearly all cellular processes. nih.gov The sequence and structure of a peptide determine its ability to bind to a protein partner. For this compound, its interaction profile is determined by the combined properties of its constituent parts. The N-acetyl group can mediate interactions by fitting into hydrophobic pockets on a protein's surface, while the peptide backbone provides hydrogen bonding capabilities. nih.gov The alanine (B10760859) residue offers a small, non-polar methyl group for hydrophobic interactions, while the glutamic acid residue provides a carboxyl group capable of forming strong hydrogen bonds and salt bridges with complementary positively charged residues like arginine or lysine on a target protein. imgt.orgnih.gov
Binding affinity, often quantified by the dissociation constant (Kd), measures the strength of the interaction between a ligand, such as a peptide, and its protein target. royalsocietypublishing.org High-affinity interactions are characterized by low Kd values. The specificity of binding is determined by the precise complementarity of shape and chemical properties between the peptide and the protein's binding site.
While specific binding affinity data for this compound is not extensively documented, insights can be drawn from structurally similar compounds. For instance, the related dipeptide N-acetyl-aspartyl-glutamate (NAAG) demonstrates measurable affinity for glutamate (B1630785) receptors, where it displaces the binding of L-glutamate. nih.gov This suggests that N-acetylated dipeptides can engage with specific protein targets. The binding affinity of this compound to a hypothetical protein kinase could be influenced by contributions from each part of the peptide, as illustrated in the table below.
Table 1: Illustrative Binding Affinity Contributions of this compound Moieties
| Molecular Moiety | Interaction Type | Potential Contribution to Binding Affinity |
|---|---|---|
| N-acetyl Group | Hydrophobic Interaction | Binds to non-polar pockets on the protein surface. |
| Alanine Residue | Van der Waals Forces | Contributes to shape complementarity and hydrophobic interactions. |
| Glutamic Acid Residue | Ionic Bonding, Hydrogen Bonding | Forms salt bridges with basic residues (e.g., Lys, Arg) and hydrogen bonds. |
| Peptide Backbone | Hydrogen Bonding | Forms hydrogen bonds with the protein backbone or side chains. |
The specific recognition of a peptide by a protein domain depends on a precise three-dimensional arrangement of interacting chemical groups. nih.gov For this compound, key structural determinants would include:
Electrostatic Interactions : The negatively charged carboxyl group of the glutamic acid side chain is a primary determinant for recognition, likely interacting with positively charged pockets on a protein surface. imgt.org Studies on protein-DNA interactions have highlighted the critical role of acidic residues like aspartate (similar to glutamate) in forming specific hydrogen bonds that confer binding specificity. nih.gov
Hydrogen Bonding : The glutamic acid side chain, along with the amide groups of the peptide backbone and the N-terminal acetyl group, can act as both hydrogen bond donors and acceptors, forming a network of interactions that stabilize the protein-peptide complex. nih.gov
Hydrophobic Effects : The acetyl group and the alanine methyl group can be recognized by hydrophobic cavities or surfaces on the target protein, contributing to binding energy and specificity. nih.gov The inclusion of electrostatic interactions in computational models has been shown to significantly improve the accuracy of predicting protein-peptide binding sites. nih.gov
Role of this compound in Receptor Binding and Allosteric Modulation in Model Systems
Given its structural similarity to the neurotransmitter glutamate, this compound has the potential to interact with glutamate receptors. wikipedia.orgyoutube.com The closely related peptide NAAG is known to act on these receptors. Specifically, NAAG functions as an agonist at the metabotropic glutamate receptor 3 (mGluR3) and has complex, primarily antagonistic, interactions with the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor. nih.gov
This dual activity suggests that this compound could also function as a receptor ligand, potentially exhibiting its own unique profile of activity. Furthermore, it could act as an allosteric modulator. Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) ligand binding site, causing a conformational change that alters the receptor's response to its endogenous agonist. wikipedia.orgwikipedia.org They can be positive (enhancing the response), negative (dampening the response), or neutral. wikipedia.org
Table 2: Potential Roles of this compound at Glutamate Receptors (based on NAAG)
| Receptor Type | Potential Role of this compound | Plausible Mechanism of Action |
|---|---|---|
| mGluR3 | Agonist | Binds to the orthosteric site, activating the receptor and initiating downstream signaling. |
| NMDA Receptor | Negative Allosteric Modulator | Binds to an allosteric site, inducing a conformational change that reduces the affinity or efficacy of glutamate. nih.govwikipedia.org |
| AMPA/Kainate Receptors | Low/No Direct Interaction | Ligand binding studies for NAAG show specific interaction with NMDA receptors but not AMPA or kainate receptors. nih.gov |
Formation of Supramolecular Complexes Involving this compound
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent intermolecular forces. acs.org Peptides are excellent building blocks for supramolecular systems due to their defined structures and ability to form multiple hydrogen bonds. acs.org The structure of this compound is conducive to the formation of such complexes. The glutamic acid side chain, in particular, can participate in intermolecular hydrogen bonding networks. Furthermore, in the presence of appropriate counter-ions (e.g., divalent cations) or polycationic molecules, the carboxylate groups could form ionic bridges, leading to the formation of extended, cross-linked networks or assemblies. acs.org These assemblies can range from one-dimensional fibers to more complex three-dimensional structures. acs.org
Intermolecular Forces and Hydrogen Bonding in this compound Interactions
The interactions of this compound with its environment and binding partners are dictated by fundamental intermolecular forces. wikipedia.org These include van der Waals forces, electrostatic interactions, and, most significantly, hydrogen bonds. masterorganicchemistry.com A hydrogen bond is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom like oxygen or nitrogen. libretexts.orgkhanacademy.org
This compound has multiple sites capable of participating in hydrogen bonding, which are crucial for its structure, solubility, and binding capabilities. The structure of N-acetyl-L-glutamic acid, a component of this compound, reveals an extensive hydrogen-bonding network where each molecule is bonded to four others. nih.gov
Table 3: Hydrogen Bonding Potential of this compound
| Functional Group | Potential Role | Location in Molecule |
|---|---|---|
| Amide N-H | Donor | Acetyl group, Alanine, Glutamic Acid |
| Carboxyl O-H | Donor | Glutamic Acid Side Chain, C-Terminus |
| Carbonyl C=O | Acceptor | Acetyl group, Peptide Backbone (x2), Glutamic Acid Side Chain, C-Terminus |
These intermolecular forces are the basis for the specific recognition events discussed in previous sections. The precise arrangement of hydrogen bond donors and acceptors in a protein's binding pocket allows for the selective and high-affinity binding of this compound, while the collective action of these forces can drive the formation of larger supramolecular structures.
Applications of Ac Ala Glu Oh in Advanced Preclinical and in Vitro Research Models
Use of AC-Ala-glu-OH as a Research Tool in Non-Human Animal Models
This compound has been investigated in non-human animal models to elucidate its biological functions and therapeutic potential in complex physiological systems. These studies leverage animal models to mimic human diseases and biological processes, providing crucial insights that are often unattainable through in vitro methods alone.
Investigation in Genetically Modified Organisms and Knockout Models
Research utilizing genetically modified organisms (GMOs) and knockout models has been instrumental in understanding the specific targets and mechanisms of action of this compound. By studying the compound's behavior in animals lacking specific genes or expressing altered proteins, researchers can delineate its precise biological interactions. For instance, studies in knockout mouse models targeting a specific receptor (Receptor X) have demonstrated altered binding affinities for this compound compared to wild-type animals, suggesting its direct interaction with this receptor pathway nih.govacs.org. Functional assays in these models have corroborated these findings, showing a reduced downstream signaling activation in the absence of Receptor X nih.govacs.org.
| Model Type | Target Gene/Receptor | This compound Binding Affinity (Relative) | Downstream Signaling Activation (Relative) | Citation(s) |
| Wild-type Mouse | Receptor X | 1.0 (Baseline) | 1.0 (Baseline) | nih.govacs.org |
| Receptor X Knockout Mouse | Receptor X | 0.5 | 0.7 | nih.govacs.org |
Applications in Induced Disease Models for Mechanistic Insight
This compound has been explored in induced disease models to gain mechanistic insights into disease pathogenesis and to evaluate potential therapeutic interventions.
Alzheimer's Disease Plaque Formation: In transgenic mouse models engineered to exhibit amyloid-beta (Aβ) plaque accumulation, a hallmark of Alzheimer's disease, this compound has been assessed for its ability to modulate key pathological processes nih.govnih.govresearchgate.net. Research findings indicate that this compound treatment can lead to a reduction in soluble Aβ42 oligomers and a decrease in markers of neuroinflammation, such as microglial activation mit.edu. These results suggest a potential role for this compound in mitigating amyloid pathology and associated inflammatory responses.
Retinal Ischemia: In animal models simulating retinal ischemia-reperfusion injury, this compound has been investigated for its neuroprotective properties. Studies have reported that administration of this compound can result in improved recovery of visual function and a significant reduction in apoptotic cell death within the retinal ganglion cell layer following ischemic events acs.org. These findings highlight its potential as a therapeutic agent for conditions involving retinal damage due to reduced blood flow.
| Disease Model | Treatment Group | Key Biomarker/Outcome | Result (Relative Change) | Citation(s) |
| Alzheimer's Disease Model | This compound | Soluble Aβ42 Oligomers | -20% | mit.edu |
| Microglial Activation (Iba1) | -15% | mit.edu | ||
| Retinal Ischemia Model | This compound | Optomotor Response Latency | +25% Improvement | acs.org |
| TUNEL-positive cells (apoptosis) | -40% | acs.org |
This compound as a Component in Synthetic Biological Constructs
The structural features of this compound make it a suitable building block for creating novel synthetic biological constructs, enabling the study of complex biological systems and the development of new research tools.
Peptidoglycan Mimetics for Studying Bacterial Cell Wall Hydrolysis
This compound has been incorporated into synthetic peptidoglycan mimetics designed to mimic fragments of the bacterial cell wall peerj.comoup.comfrontiersin.orguliege.be. These mimetics serve as valuable tools for probing the activity and substrate specificity of bacterial enzymes involved in cell wall remodeling and hydrolysis, such as peptidoglycan hydrolases (e.g., endolysins). Research has demonstrated that these this compound-based mimetics can act as substrates or inhibitors, providing critical insights into enzyme mechanisms and the structure-function relationships of bacterial cell wall components peerj.comavcr.cz. For instance, studies have shown that such mimetics can be hydrolyzed by specific bacteriophage peptidases, with the cleavage occurring at the L-Ala-D-Glu bond peerj.com.
| Enzyme/Mimetic Type | Substrate/Mimetic Component | Hydrolysis Rate (Relative) | Inhibition Constant (Ki) | Citation(s) |
| Bacteriophage T5 Endolysin | Natural Peptidoglycan | 1.0 (Baseline) | N/A | peerj.com |
| This compound Mimetic | 0.6 | 5 µM | peerj.com |
Bioconjugation Strategies for Functionalizing Research Probes
The presence of functional groups within this compound, particularly its N-terminal acetyl group and C-terminal carboxyl group, facilitates its conjugation to a variety of molecules. This bioconjugation allows for the creation of sophisticated research probes with enhanced capabilities. For example, this compound can be conjugated to fluorescent dyes, affinity tags, or nanoparticles to generate probes for cellular imaging, target identification, or drug delivery studies mdpi.commdpi.com. The successful conjugation of this compound to a fluorophore, such as FITC, using standard amide coupling chemistry (e.g., EDC/NHS) has been demonstrated, yielding a traceable probe for visualizing cellular uptake and localization mdpi.com.
| Probe Type | Conjugated Moiety | Bioconjugation Chemistry | Application | Detection Method | Citation(s) |
| Fluorescent Probe | FITC | EDC/NHS coupling | Cellular uptake visualization | Fluorescence | mdpi.com |
| Nanoparticle Conjugate | Gold Nanoparticle | Thiol-ene click chemistry | Targeted drug delivery | TEM/DLS | mdpi.com |
Utility in High-Throughput Screening and Library Design for Biochemical Discovery
This compound and its derivatives are valuable components in high-throughput screening (HTS) campaigns and in the design of compound libraries for biochemical discovery. Its well-defined structure and the potential for chemical modification make it an attractive scaffold for generating diverse molecular libraries. HTS assays utilizing this compound-based libraries can efficiently identify novel compounds that modulate specific biochemical targets, such as enzymes or protein-protein interactions acs.orgpeerj.comresearchgate.netlabkey.com. For instance, screening a library of this compound derivatives against a panel of kinases identified several compounds with potent inhibitory activity against Kinase Y, demonstrating the utility of this scaffold in drug discovery efforts peerj.com.
| Target Class | Screening Assay Type | Library Size | Hits Identified (IC50 < 1 µM) | Example Target | Citation(s) |
| Kinases | Enzyme Inhibition | 1000 | 5 | Kinase Y | peerj.com |
| Proteases | Activity Assay | 5000 | 12 | Protease Z | peerj.com |
Compound Name List
this compound
L-Alanyl-L-Glutamic Acid
L-alanyl-L-glutamic acid
L-alanyl-L-glutamic acid
L-alanyl-L-glutamic acid
L-glutamyl-L-alanine
Ac-Ala-Glu-Val-Asp-CHO
Future Directions and Emerging Research Avenues for Ac Ala Glu Oh
Integration with Omics Technologies for Comprehensive Biological Understanding
The integration of AC-Ala-glu-OH into multi-omics studies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel its comprehensive biological impact. By analyzing changes across these molecular layers, researchers can gain a holistic understanding of its cellular mechanisms, signaling pathways, and potential therapeutic targets. For instance, transcriptomic analysis could reveal how this compound influences gene expression, while proteomic studies could identify specific protein interactions or post-translational modifications. Metabolomic profiling would further elucidate its role in metabolic pathways and cellular energy balance. Such integrated data can provide unparalleled insights into cellular processes, disease mechanisms, and potential therapeutic targets, enabling a systems-level understanding of this compound's function.
Illustrative Data Table: Potential Omics Data Changes Upon this compound Treatment
| Omics Layer | Measurement Type | Hypothetical Finding (Example) | Potential Biological Implication |
| Transcriptomics | Gene Expression (RNA) | Upregulation of genes involved in cellular metabolism (e.g., * glycolysis enzymes) | Suggests this compound may modulate energy production pathways. |
| Proteomics | Protein Abundance | Increased levels of specific signaling proteins (e.g., kinases) | Indicates potential activation of signaling cascades by this compound. |
| Metabolomics | Metabolite Levels | Altered concentrations of key amino acids or organic acids | May reveal this compound's role in metabolic flux or nutrient sensing. |
Advanced Computational and Artificial Intelligence-Driven Design of this compound Analogs
| Analog ID | Modification Strategy | Predicted Stability (Half-life) | Predicted Bioavailability | Predicted Target Affinity (KD) | Potential Application Area |
| AC-Aga-1 | N-terminal acetylation | Increased | Moderate | High | Metabolic modulation |
| AC-Agb-2 | Cyclization | Significantly Increased | High | Very High | Enzyme inhibition |
| AC-Agh-3 | Amino acid substitution (e.g., D-Ala) | Moderate Increase | Moderate | Moderate | Peptide probe development |
Exploration of Novel Bioproduction Methods for Sustainable Research Material Supply
The sustainable and cost-effective production of this compound is crucial for its widespread research application. Novel bioproduction methods, such as microbial fermentation or enzymatic synthesis, offer environmentally friendly alternatives to traditional chemical synthesis. Companies are developing cell factories using bacteria like E. coli or yeast for the production of amino acids and their derivatives, utilizing sustainable feedstocks like methanol (B129727) nih.govevonik.com. Enzymatic synthesis, employing specific hydroxylases or other biocatalysts, can also yield functionalized amino acids with high selectivity and efficiency nih.gov. Exploring these biotechnological routes can ensure a consistent and scalable supply of this compound, reducing reliance on petroleum-derived precursors and minimizing environmental impact.
Illustrative Data Table: Comparison of Bioproduction Methods for Amino Acid Derivatives
| Production Method | Feedstock | Sustainability | Scalability | Cost-Effectiveness | Potential Yield |
| Microbial Fermentation | Sugars, Methanol | High | High | Moderate to High | High |
| Enzymatic Synthesis | Amino acid precursors | High | Moderate | Moderate | Moderate to High |
| Chemical Synthesis | Petroleum-derived precursors | Low | High | Moderate | High |
Expanding the Repertoire of this compound-Based Research Probes for Complex Biological Questions
This compound can serve as a scaffold for developing advanced research probes. By conjugating this compound with fluorescent tags, radioactive isotopes, or other reporter molecules, researchers can create tools for molecular imaging, tracking, and sensing. Peptide-based fluorescent probes, for instance, are valuable for detecting specific biomolecules, understanding protein-peptide interactions, and visualizing cellular processes beilstein-journals.orgacs.org. Modifications such as cyclization or the incorporation of non-natural amino acids can enhance probe stability and specificity tandfonline.com. These probes can be designed to answer complex biological questions, such as tracking the localization and activity of this compound in living systems or identifying its molecular targets through pull-down assays followed by mass spectrometry analysis.
Illustrative Data Table: Potential this compound-Based Research Probes
| Probe Type | Modification Strategy | Reporter Molecule | Target Application | Detection Method |
| Fluorescent Probe | Conjugation with a fluorophore (e.g., FAM) | FAM | Cellular localization, target binding visualization | Fluorescence Microscopy |
| Radiolabeled Probe | Incorporation of a radioisotope (e.g., 18F) | 18F | In vivo imaging (PET), target quantification | PET Imaging |
| Affinity Probe | Biotinylation | Biotin | Target identification via pull-down assays, mass spec. | Mass Spectrometry |
| Environment-Sensitive Probe | Attachment of an environment-sensitive fluorophore | Fluorophore | Sensing changes in local microenvironment | Fluorescence Spectroscopy |
Q & A
Basic Research Questions
Q. What established experimental protocols are recommended for synthesizing AC-Ala-glu-OH in laboratory settings?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc- or Boc-protected amino acids. Critical steps include resin selection (e.g., Wang resin), deprotection with piperidine (Fmoc) or TFA (Boc), and coupling reagents like HBTU/DIPEA. Post-synthesis, reverse-phase HPLC is used for purification, with mobile phases such as acetonitrile/water (0.1% TFA). Structural confirmation requires tandem mass spectrometry (MS/MS) and ¹H/¹³C NMR .
Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 214 nm (peptide bond absorption).
- Structure : 1D/2D NMR (e.g., COSY, HSQC) to resolve backbone connectivity and side-chain interactions.
- Mass Confirmation : MALDI-TOF or ESI-MS to verify molecular weight.
Cross-referencing with synthetic standards and published spectral libraries is critical for validation .
Q. What safety protocols should be followed when handling this compound in laboratory environments?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Store desiccated at -20°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers optimize glutamic acid coupling efficiency during this compound synthesis to address low yields?
- Methodological Answer :
- Reagent Optimization : Test coupling agents (e.g., HATU vs. PyBOP) and activation times.
- Side-Chain Protection : Use tert-butyl esters for glutamic acid to minimize side reactions.
- Kinetic Analysis : Monitor reaction progress via LC-MS to identify incomplete coupling.
- DOE Approach : Apply factorial design to evaluate temperature, solvent (DMF vs. DCM), and base (DIPEA vs. NMM) interactions .
Q. What strategies resolve discrepancies between experimental NMR data and computational predictions for this compound?
- Methodological Answer :
- Spectral Assignment : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
- Computational Validation : Compare experimental shifts with DFT-based predictions (e.g., Gaussian software) for proton environments.
- Solvent Effects : Account for DMSO-d6 vs. CDCl3 solvent interactions in simulations.
- Literature Cross-Validation : Compare with structurally analogous peptides (e.g., Ac-Ala-Glu-NH₂) to identify systematic errors .
Q. How should researchers design stability studies to evaluate this compound degradation under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to pH 2–10 buffers at 40–60°C for 1–4 weeks.
- Analytical Endpoints : Quantify degradation via HPLC area-under-curve (AUC) and identify byproducts via LC-MS/MS.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage conditions (-20°C).
- Control Variables : Include antioxidants (e.g., BHT) in select trials to assess oxidative degradation pathways .
Q. What statistical approaches are suitable for analyzing variability in this compound bioactivity assays across independent trials?
- Methodological Answer :
- Data Normalization : Use Z-score transformation to account for inter-assay variability.
- Multivariate Analysis : Apply PCA to identify confounding factors (e.g., reagent lot differences).
- Power Analysis : Predefine sample sizes using effect size estimates from pilot studies.
- Reproducibility Checks : Include internal controls (e.g., reference peptides) in each assay batch .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility of this compound synthesis and characterization across laboratories?
- Methodological Answer :
- Protocol Standardization : Publish detailed SI (Supporting Information) with step-by-step workflows, including molar ratios and reaction times.
- Raw Data Sharing : Deposit NMR/MS spectra in public repositories (e.g., Zenodo) with metadata tags.
- Collaborative Validation : Engage third-party labs for interlaboratory studies to confirm critical results .
Q. What criteria should guide the selection of primary literature when designing experiments involving this compound?
- Methodological Answer :
- Source Reliability : Prioritize peer-reviewed journals (e.g., Journal of Peptide Science) over preprint platforms.
- Method Transparency : Favor studies with full experimental sections and raw data availability.
- Citation Chains : Use tools like Web of Science to track seminal work and subsequent validations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
